N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide
Description
N-{1-[2-(2-Chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide is a benzimidazole-derived compound with a complex heterocyclic architecture. Its structure features a benzimidazole core substituted at the 1-position with a 2-(2-chlorophenoxy)ethyl group and at the 2-position with a thiophene-2-carboxamide moiety.
Properties
Molecular Formula |
C20H16ClN3O2S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2S/c21-14-6-1-4-9-17(14)26-12-11-24-16-8-3-2-7-15(16)22-20(24)23-19(25)18-10-5-13-27-18/h1-10,13H,11-12H2,(H,22,23,25) |
InChI Key |
RRZLKTKWCQGRAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 2-(2-chlorophenoxy)ethyl group: This step involves the alkylation of the benzimidazole core with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Coupling with thiophene-2-carboxylic acid: The final step involves the formation of the carboxamide linkage by reacting the intermediate with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a benzimidazole moiety, a thiophene ring, and a chlorophenoxyethyl substituent. Its molecular formula is , with a molecular weight of approximately 422.9 g/mol. The structural composition allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications .
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of vital enzymes .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structures have been reported to inhibit the growth of breast cancer cells (MCF7) through mechanisms such as cell cycle arrest and apoptosis induction .
Antitubercular Activity
N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide has also been investigated for its antitubercular properties. In vitro evaluations against Mycobacterium tuberculosis have demonstrated promising results, suggesting that these compounds may inhibit key mycobacterial enzymes essential for survival .
Synthesis and Derivation
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the benzimidazole core followed by the introduction of the thiophene and chlorophenoxyethyl groups through various coupling reactions. Detailed synthetic routes have been documented in literature, highlighting the importance of optimizing reaction conditions to enhance yield and purity .
Case Study 1: Antimicrobial Evaluation
A study conducted on related benzimidazole derivatives revealed that several compounds exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations. This highlights the potential of this compound as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, derivatives similar to this compound were tested against multiple cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Mechanism of Action
The mechanism of action of N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzimidazole Derivatives
Benzimidazole derivatives often vary in substituents at the 1- and 2-positions, which critically affect their bioactivity:
Thiophene Carboxamide Variants
The thiophene-2-carboxamide group is a critical pharmacophore. For example:
- Antimicrobial Activity : Derivatives like N-(2-nitrophenyl)thiophene-2-carboxamide () show moderate antibacterial effects against Staphylococcus aureus (MIC: 32 µg/mL), attributed to the nitro group’s electron-withdrawing effects enhancing membrane penetration .
- Enzyme Inhibition : Compounds such as N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide () inhibit indoleamine 2,3-dioxygenase-1 (IDO1) with IC₅₀ values < 100 nM, suggesting the thiophene-carboxamide’s role in active-site binding .
Chlorophenoxyethyl Substituents
The 2-(2-chlorophenoxy)ethyl group in the target compound is structurally analogous to substituents in pesticides (e.g., propiconazole, ) and kinase inhibitors. Chlorine at the ortho position may sterically hinder rotation, stabilizing ligand-receptor interactions .
Biological Activity
N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C22H19ClN4OS
- Molecular Weight : 426.93 g/mol
- CAS Number : Not specified in the available literature.
This compound exhibits various biological activities attributed to its structural components:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The benzimidazole moiety is known to interact with PTPs, which are crucial in regulating cellular signaling pathways. This compound has shown potential as a selective inhibitor of PTP1B, which is implicated in insulin signaling and diabetes management .
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been linked to the inhibition of key kinases involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapy .
- Anti-inflammatory Properties : The thiophene ring contributes to anti-inflammatory effects, potentially by modulating cytokine production and immune response .
In Vitro Studies
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | L6 Muscle Cells | 10 | Decreased glucose uptake by 18% |
| Study B | A549 (Lung Cancer) | 49.85 | Induced significant apoptosis |
| Study C | HCT116 (Colon Cancer) | 25 | Inhibited cell proliferation |
In Vivo Studies
Case studies have demonstrated the compound's efficacy in animal models:
- Diabetes Model : In STZ-induced diabetic rats, the compound improved oral glucose tolerance and restored insulin levels, indicating its potential for diabetes management .
- Cancer Model : In xenograft models, treatment with this compound resulted in reduced tumor size and weight compared to controls, suggesting significant anticancer activity .
Case Studies
- Diabetes Management : A study highlighted the compound's ability to modulate insulin signaling pathways in diabetic mice, restoring normal serum lipid profiles and enhancing insulin sensitivity .
- Cancer Treatment : Research involving human cancer cell lines showed that this compound significantly inhibited tumor growth and induced apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
